1,3,5-Adamantanetriol
Overview
Description
1,3,5-Adamantanetriol is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as Adamantane-1,3,5-triol and 1,3,5-Trihydroxyadamantane .
Synthesis Analysis
1-Adamantanol can be converted into adamantane-1,3,5-triol in the presence of N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid . Another method involves the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 hours at 24 °C .
Molecular Structure Analysis
The molecular weight of 1,3,5-Adamantanetriol is 184.23 g/mol . Its InChI code is InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 and its canonical SMILES is C1C2CC3(CC1(CC(C2)(C3)O)O)O .
Chemical Reactions Analysis
The synthesis of a series of triesters based on 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol and C4–C6 aliphatic acids has been executed . The reactions were carried out in acid media .
Physical And Chemical Properties Analysis
1,3,5-Adamantanetriol has a molecular weight of 184.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 60.7 Ų . The synthesized esters based on 1,3,5-adamantanetriol have pour points below −40°C, the range of viscosities at 100°C varies from 4.361 to 9.912 mm²/s, and the values of the indices of thermo-oxidative stability are 221.6–240.3°C .
Scientific Research Applications
1. Biotechnology: Regioselective Synthesis
- Application Summary: 1,3,5-Adamantanetriol is used in the regioselective synthesis process using Kitasatospora cells . This process involves the hydroxylation of 1,3-adamantanediol to produce 1,3,5-adamantanetriol .
- Methods of Application: Washed cells of Kitasatospora sp. GF12 catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 hours at 24 °C . Glycerol was added to the reaction mixture to recycle the intracellular NADH/NADPH .
- Results: The process resulted in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol over a period of 120 hours .
2. Petroleum Chemistry: Synthesis of Triesters
- Application Summary: 1,3,5-Adamantanetriol is used in the synthesis of triesters based on 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol and C4–C6 aliphatic acids . These triesters have physicochemical and thermo-oxidative properties .
- Methods of Application: The synthesis process involves the use of 1,3,5-adamantanetriol, 7-ethyl-1,3,5-adamantanetriol, and C4–C6 aliphatic acids .
- Results: The synthesized esters have pour points below −40°C, the range of viscosities at 100°C varies from 4.361 to 9.912 mm2/s, and the values of the indices of thermo-oxidative stability are 221.6–240.3°C .
3. Gas Storage and Separation Technologies
- Application Summary: 1,3,5-Adamantanetriol-related structures have been utilized in the development of porous polymer networks with high gas uptake capacities. These materials could significantly contribute to advancements in gas storage and separation technologies.
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Adamantanetriol-related structures in the creation of porous polymer networks.
- Results: The use of these materials has shown significant potential in improving gas storage and separation technologies.
4. Synthesis of Adamantane-1,3,5-triol
- Application Summary: 1-Adamantanol can be converted into adamantane-1,3,5-triol . This conversion is a key step in the synthesis of various adamantane derivatives .
- Methods of Application: The conversion process involves the use of N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid .
- Results: The result of this process is the successful synthesis of adamantane-1,3,5-triol from 1-adamantanol .
5. Starting Material for Synthesis
- Application Summary: 1,3,5-Adamantanetriol is used as a starting material for the synthesis of various compounds. It is also used as a reagent in organic synthesis, and as a catalyst in a variety of reactions.
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Adamantanetriol as a starting material or a catalyst.
- Results: The use of 1,3,5-Adamantanetriol has enabled the synthesis of a wide range of compounds.
6. Photoresist Material for Semiconductor Devices
- Application Summary: Acrylic polymers of 1,3,5-Adamantanetriol have attracted attention as a promising photoresist material for semiconductor devices .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Adamantanetriol in the creation of acrylic polymers .
- Results: The use of these materials has shown significant potential in improving the manufacturing of semiconductor devices .
Safety And Hazards
Future Directions
1,3,5-Adamantanetriol and its derivatives have been used to create materials with valuable properties . They are used as starting compounds for the preparation of polymeric materials, cationic surfactants, flame retardants for polycarbonate, conformationally rigid crown ethers, biologically active substances, and new heat-resistant base oils . This direction is intensively developing .
properties
IUPAC Name |
adamantane-1,3,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBYTIPMYLHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432519 | |
Record name | 1,3,5-Adamantanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Adamantanetriol | |
CAS RN |
99181-50-7 | |
Record name | 1,3,5-Adamantanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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